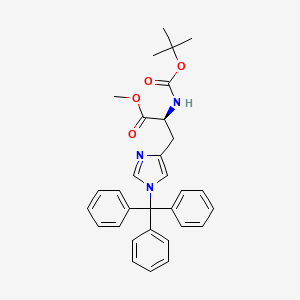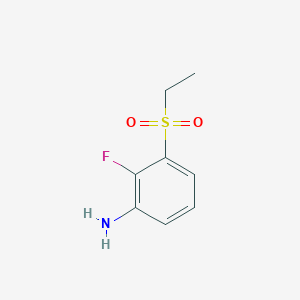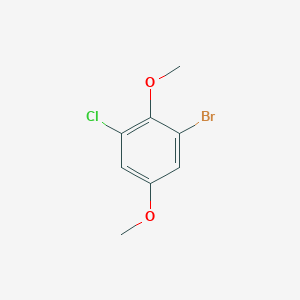
N-Boc-1-trityl-L-histidine Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-1-trityl-L-histidine Methyl Ester is a chemical compound with the molecular formula C31H33N3O4 and a molecular weight of 511.61 g/mol . It is a derivative of L-histidine, an essential amino acid, and is commonly used in peptide synthesis and other chemical research applications. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a trityl (triphenylmethyl) group, which provide stability and facilitate various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-1-trityl-L-histidine Methyl Ester typically involves the protection of the amino and imidazole groups of L-histidine. The process begins with the protection of the amino group using a Boc group, followed by the protection of the imidazole group with a trityl group . The final step involves the esterification of the carboxyl group with methanol to form the methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity . The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Boc-1-trityl-L-histidine Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The Boc and trityl protecting groups can be selectively removed under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is often used for reduction reactions.
Substitution: Trifluoroacetic acid is commonly used to remove the Boc group, while the trityl group can be removed using mild acidolysis.
Major Products Formed
The major products formed from these reactions include deprotected L-histidine derivatives and various intermediate compounds used in peptide synthesis .
Scientific Research Applications
N-Boc-1-trityl-L-histidine Methyl Ester is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block in peptide synthesis and the development of novel compounds.
Biology: The compound is used in the study of enzyme-substrate interactions and protein structure.
Medicine: It is utilized in the synthesis of peptide-based drugs and therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-Boc-1-trityl-L-histidine Methyl Ester involves the protection of functional groups during chemical reactions. The Boc group protects the amino group, while the trityl group protects the imidazole group, allowing for selective reactions to occur without unwanted side reactions . The compound’s stability and reactivity make it an essential tool in peptide synthesis and other chemical processes .
Comparison with Similar Compounds
Similar Compounds
N-Boc-L-histidine Methyl Ester: Similar in structure but lacks the trityl group.
N-Boc-L-histidine: Similar but without the methyl ester group.
L-Histidine Methyl Ester: Lacks both the Boc and trityl groups.
Uniqueness
N-Boc-1-trityl-L-histidine Methyl Ester is unique due to the presence of both Boc and trityl protecting groups, which provide enhanced stability and selectivity in chemical reactions . This makes it particularly valuable in complex peptide synthesis and other advanced chemical applications .
Properties
Molecular Formula |
C31H33N3O4 |
|---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoate |
InChI |
InChI=1S/C31H33N3O4/c1-30(2,3)38-29(36)33-27(28(35)37-4)20-26-21-34(22-32-26)31(23-14-8-5-9-15-23,24-16-10-6-11-17-24)25-18-12-7-13-19-25/h5-19,21-22,27H,20H2,1-4H3,(H,33,36)/t27-/m0/s1 |
InChI Key |
JIIRTMRRZNOCAR-MHZLTWQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(1-Piperidino)methyl]phenylzinc iodide](/img/structure/B13908563.png)



![benzyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13908596.png)

![(2R)-1-[2-methyl-5-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13908605.png)
![[(1R)-1-[(dimethylamino)methyl]-2,2-difluoro-cyclopropyl]methanol;hydrochloride](/img/structure/B13908613.png)


